3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid
CAS No.: 1806348-57-1
Cat. No.: VC2769169
Molecular Formula: C9H6Br2F2O3
Molecular Weight: 359.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1806348-57-1 |
|---|---|
| Molecular Formula | C9H6Br2F2O3 |
| Molecular Weight | 359.95 g/mol |
| IUPAC Name | 2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetic acid |
| Standard InChI | InChI=1S/C9H6Br2F2O3/c10-5-1-4(2-7(14)15)8(6(11)3-5)16-9(12)13/h1,3,9H,2H2,(H,14,15) |
| Standard InChI Key | RPMRZEADZUWRHE-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1CC(=O)O)OC(F)F)Br)Br |
| Canonical SMILES | C1=C(C=C(C(=C1CC(=O)O)OC(F)F)Br)Br |
Introduction
Chemical Properties and Structural Characteristics
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid is identified by the CAS number 1806348-57-1 and possesses distinctive chemical and physical properties that make it valuable for specialized applications. The compound's IUPAC name is 2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetic acid, reflecting its complex structure with multiple functional groups.
Molecular Identifiers and Properties
The table below summarizes the key chemical identifiers and physical properties of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid:
| Property | Value |
|---|---|
| CAS Number | 1806348-57-1 |
| Molecular Formula | C₉H₆Br₂F₂O₃ |
| Molecular Weight | 359.95 g/mol |
| IUPAC Name | 2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetic acid |
| Standard InChI | InChI=1S/C9H6Br2F2O3/c10-5-1-4(2-7(14)15)8(6(11)3-5)16-9(12)13/h1,3,9H,2H2,(H,14,15) |
| Standard InChIKey | RPMRZEADZUWRHE-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1CC(=O)O)OC(F)F)Br)Br |
| PubChem Compound ID | 121227943 |
The compound's structural formula reveals a phenylacetic acid backbone with two bromine atoms at positions 3 and 5 of the phenyl ring and a difluoromethoxy group (-OCF₂H) at position 2. This unique combination of functional groups contributes to the compound's distinctive chemical properties and potential applications.
Structural Analysis
The molecular structure of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid features several key elements:
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A phenyl ring core structure
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Two bromine atoms at positions 3 and 5, which introduce halogen bonding capabilities
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A difluoromethoxy group (-OCF₂H) at position 2, which affects the electronic distribution of the molecule
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An acetic acid moiety (-CH₂COOH) that provides acidic properties and potential for derivatization
This specific arrangement of functional groups creates a molecule with unique electronic properties, including electron-withdrawing effects from the bromine atoms and the difluoromethoxy group, which can influence the compound's reactivity and interaction with other molecules.
Physicochemical Properties and Reactivity
The physicochemical properties of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid are influenced by its functional groups and their electronic effects on the molecule as a whole.
Acid-Base Properties
As a carboxylic acid, 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid exhibits acidic properties. The presence of electron-withdrawing groups (bromine atoms and the difluoromethoxy group) on the phenyl ring likely increases the acidity of the carboxylic acid moiety compared to unsubstituted phenylacetic acid. This increased acidity occurs because electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation.
Research Gaps and Future Directions
Current literature on 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid reveals several research opportunities that merit further investigation.
Synthesis Optimization
Given the limited documentation of specific synthetic routes for 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid, there is considerable scope for developing and optimizing efficient synthetic methods. Future research could focus on:
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Establishing regioselective bromination protocols
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Developing more efficient methods for introducing the difluoromethoxy group
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Optimizing reaction conditions to improve yields and reduce by-product formation
Biological Evaluation
Investigating the biological properties of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid could reveal potential applications in medicinal chemistry. Structure-activity relationship studies could explore how the specific arrangement of functional groups affects biological activity compared to related compounds.
Materials Applications
The unique structural features of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid suggest potential applications in materials science that remain unexplored. Future research could investigate:
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The compound's potential as a monomer or additive in polymer chemistry
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Applications in crystal engineering, leveraging the halogen bonding capabilities of the bromine atoms
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Potential uses in electronic materials where halogenated compounds often play important roles
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